

Berzosertib discovery and development timeline

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Compound Focus: Berzosertib

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Berzosertib Development Timeline and Key Data

The table below summarizes the major milestones in the discovery and development of **Berzosertib**.

Year / Period	Milestone / Event	Key Findings / Outcomes	References
Pre-2012	Discovery & Preclinical Development	Originally discovered by Vertex as VE-822/VX-970; an improved analogue of VE-821 with superior drug-like properties, potency (IC ₅₀ = 0.2 nM in cell-free assays), and selectivity.	[1]
2012	Acquisition & First-in-Human Trial	Acquired by Merck KGaA; first participant enrolled in a clinical study (NCT02157792) on December 10, 2012.	[1]
2012-2019	Extensive Preclinical Research	Demonstrated strong radiosensitizing and chemosensitizing effects with cisplatin, gemcitabine, and other DNA-damaging agents across multiple cancer models (e.g., PDAC, NSCLC, SCLC).	[1]
2015-2018	Phase I Clinical Trials (Multiple Combinations)	Early-phase trials established safety profiles and preliminary efficacy. As a monotherapy, it was well-tolerated up to 480 mg/m ² . Common toxicities in	[1]

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		combination therapies included hematological effects like neutropenia and thrombocytopenia.	
2022	Phase II Setback in SCLC	The global Phase II trial (DDRiver SCLC 250) in relapsed, platinum-resistant SCLC was discontinued due to a low probability of meeting its primary objective.	[2] [3]
2022-Present	Ongoing & Future Development	Continued evaluation in other combinations and settings via investigator-sponsored studies. Merck KGaA progresses oral ATR inhibitor M1774, building on lessons from Berzosertib.	[2] [3]

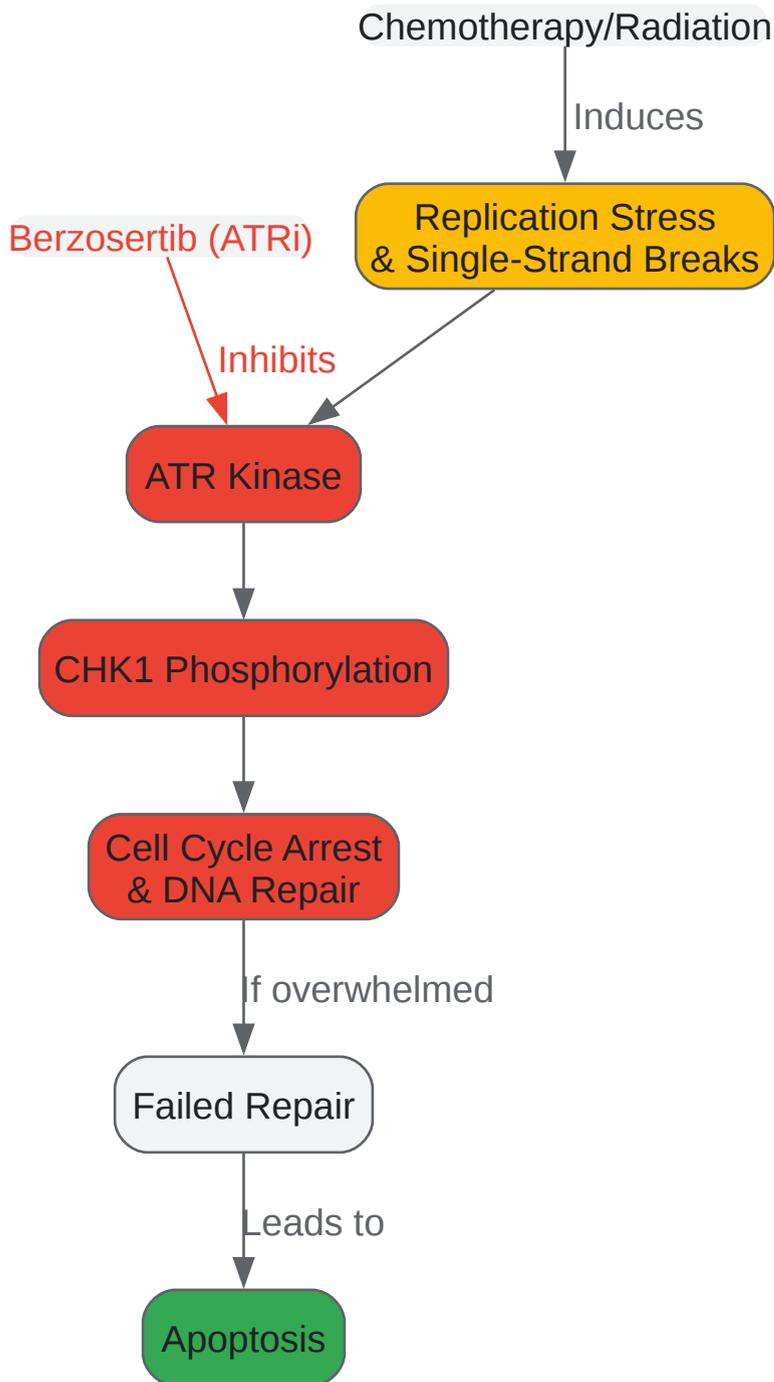
Experimental Protocols for Key Preclinical Studies

The robust preclinical data for **Berzosertib** was generated using standard, rigorous experimental models.

- In Vitro Cell Viability and Clonogenic Assays:** Cancer cell lines (e.g., PDAC, NSCLC, SCLC) were treated with **Berzosertib** alone and in combination with DNA-damaging agents (e.g., cisplatin, gemcitabine, radiation). Cell viability was measured using assays like MTT or CellTiter-Glo. For clonogenic assays, cells were irradiated with/without ATR inhibitor pre-treatment, then cultured to form colonies, with survival fractions calculated to determine radiosensitization effects [1].
- In Vivo Xenograft Models:** Immunocompromised mice were implanted with human cancer cells (cell-line-derived or patient-derived xenografts). Once tumors were established, mice were treated with vehicle, **Berzosertib** alone, chemotherapy/radiation alone, or the combination. Primary endpoints included tumor volume measurement and time-to-progression, with some studies also assessing overall survival [1].
- Biomarker and Mechanism Studies:** Cellular and tumor samples were analyzed via Western blotting to confirm target engagement (e.g., reduction in phosphorylated CHK1) and assess DNA damage markers (e.g., γ H2AX) [1].

Mechanism of Action: DNA Damage Response Pathway

The following diagram illustrates the core DNA Damage Response (DDR) pathway and the specific point where **Berzosertib** acts.



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Berzosertib inhibits ATR kinase, preventing DNA repair and promoting cancer cell death.

Clinical Trial Landscape and Status

Berzosertib has been investigated in a wide range of clinical trials. As of a 2022 update, it had been studied in approximately 1,000 patients across various combinations [2] [3].

Combination Partner	Example Indications	Key Phase & Status (as of 2022)
Chemotherapy (Topotecan, Cisplatin, Carboplatin, Gemcitabine)	Small Cell Lung Cancer (SCLC), Advanced Solid Tumors	Phase II (Topotecan combo in SCLC discontinued; others ongoing) [1] [2]
Radiotherapy	Various Solid Tumors	Phase I / Ib (Ongoing in investigator-sponsored trials) [1]
PARP Inhibitors (e.g., Veliparib, Olaparib)	Advanced Solid Tumors	Phase I / II (Ongoing) [1]
Immunotherapy (e.g., Avelumab)	Metastatic Solid Tumors	Phase I / II (Ongoing) [1]
Other DDR Inhibitors (e.g., WEE1 inhibitor)	Acute Myeloid Leukemia (AML), Solid Tumors	Preclinical / Early Phase [1]

Future Development Directions

While the development path for **Berzosertib** has narrowed in certain areas, the broader field of ATR inhibition remains active.

- **Shift to Next-Generation Inhibitors:** Merck KGaA is now advancing **M1774**, an oral ATR inhibitor, with a confirmed monotherapy dose for Phase Ib evaluation [2] [3].
- **Ongoing External Studies:** **Berzosertib** continues to be explored in other combinations and clinical settings through external, investigator-initiated trials, reflecting an "open innovation" approach [2].
- **New Competitors:** The field continues to attract new entrants, such as **AK0658**, a preclinical ATR inhibitor claiming best-in-class potential in selectivity and pharmacokinetics [4].

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References

1. Berzosertib - an overview [sciencedirect.com]
2. Development Programs in Oncology [merckgroup.com]
3. 2022-06-04 EMD Serono advances development ... [emdserono.com]
4. ArkBio and Partex Deepen Strategic Collaboration to ... [arkbiosciences.com]

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